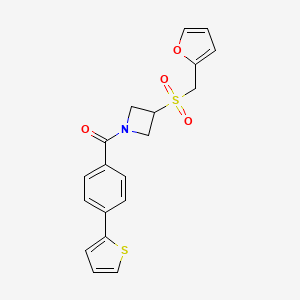

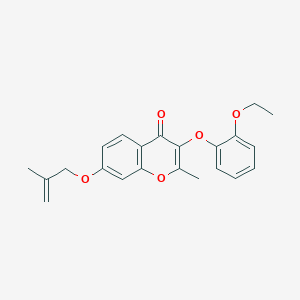

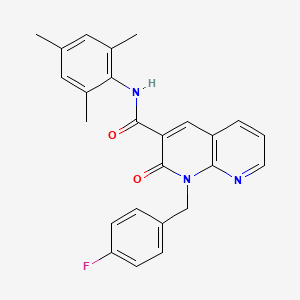

![molecular formula C20H17N5O3 B2959713 1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863447-46-5](/img/structure/B2959713.png)

1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

カタログ番号 B2959713

CAS番号:

863447-46-5

分子量: 375.388

InChIキー: BNKIUVFKSBXXRQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds usually involves multi-step reactions. For instance, pyrimidinones can be synthesized from readily available α-substituted β-ketoesters . The β-ketoesters are transformed into acyl enamines and then cyclized to give oxazinones. These reactive intermediates are then converted into pyrimidinones by treatment with an appropriate primary amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolopyrimidine core, with a dimethylphenyl group attached at one position and a nitrobenzyl group at another. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, in the presence of NADH, a nitrobenzyl group can be reduced by nitroreductase (NTR), leading to the release of a drug in enzyme-responsive drug delivery systems .科学的研究の応用

Anticancer Activity

- The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to the specified chemical, has shown promising anticancer activity. One study highlighted the synthesis of these derivatives and their testing for antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Notably, compounds with a nitrobenzylideneamino substitution exhibited potent inhibitory activity, demonstrating significant potential in cancer therapy (Abdellatif et al., 2014).

Antimicrobial Activity

- Another research avenue explored the antimicrobial potential of linked heterocyclic compounds containing pyrazole-pyrimidine motifs. These studies synthesized and tested various derivatives for activity against Gram-positive and Gram-negative bacteria and fungi. Compounds featuring nitrophenyl groups at specific positions on the thiazolidin-4-one ring exhibited notable inhibitory activity, indicating their potential use in developing new antimicrobial agents (Sanjeeva Reddy et al., 2010).

Antimicrobial and Anticancer Agents

- Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and characterized for their antimicrobial and anticancer activity. This research showed that some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, alongside good to excellent antimicrobial activity, suggesting their dual potential in therapeutic applications (Hafez et al., 2016).

Fluorescent Properties for Bioimaging

- The development of novel fluorescent Schiff base derivatives from 4-aminoantipyrine demonstrated compounds with large Stokes shifts and dual emission properties. These compounds, including those with nitrobenzylideneamino modifications, offer potential applications in bioimaging and molecular probes due to their excellent absorbance, fluorescent properties, and conformational isomerization induced by photoexcitation (Alam et al., 2015).

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-13-6-7-16(8-14(13)2)24-19-18(10-22-24)20(26)23(12-21-19)11-15-4-3-5-17(9-15)25(27)28/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKIUVFKSBXXRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

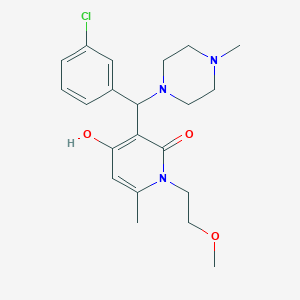

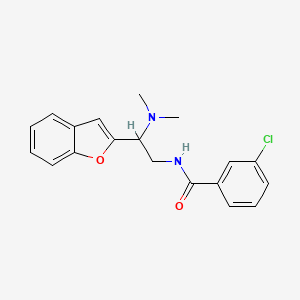

![4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2959637.png)

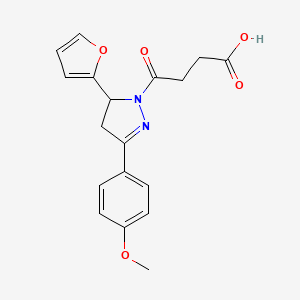

![1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2959643.png)

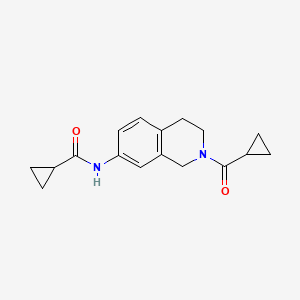

![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)

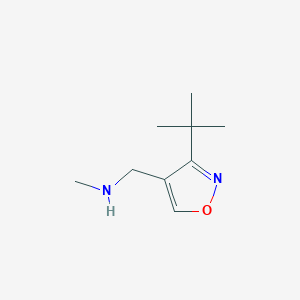

![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)

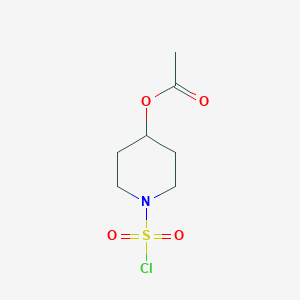

![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)